![molecular formula C22H25FN2O B7501162 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone, also known as LY-294,002 hydrochloride, is a selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is an important enzyme involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K by LY-294,002 hydrochloride has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
作用機序
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride selectively inhibits the activity of PI3K by binding to its ATP-binding site. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to induce cell death and inhibit tumor growth in various types of cancer. In addition, it has been shown to reduce inflammation and improve outcomes in various inflammatory diseases. 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride is a highly selective inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various cellular processes. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which should be taken into consideration when interpreting the results.
List of
将来の方向性
1. Combination therapy: 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to enhance the efficacy of other anticancer agents such as chemotherapy and radiation therapy. Future studies could investigate the potential of combination therapy with 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride and other agents in cancer treatment.
2. Targeting specific PI3K isoforms: There are several isoforms of PI3K, each with distinct functions and expression patterns. Future studies could investigate the potential of targeting specific PI3K isoforms with selective inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride.
3. Development of new PI3K inhibitors: Despite its potency and selectivity, 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has some limitations such as poor solubility and bioavailability. Future studies could focus on developing new PI3K inhibitors with improved pharmacokinetic properties.
4. Mechanisms of resistance: Resistance to PI3K inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride can develop in cancer cells. Future studies could investigate the mechanisms of resistance and develop strategies to overcome it.
5. Other therapeutic applications: In addition to cancer and inflammation, PI3K is involved in various other diseases such as diabetes and cardiovascular diseases. Future studies could investigate the potential of PI3K inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride in these diseases.
合成法
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride involves several steps, including the reaction of 4-fluorobenzylamine with 2-cyclohexen-1-one to form 4-fluorobenzylidene-2-cyclohexen-1-one, followed by the reaction of this intermediate with piperidine to form 1-(4-fluorobenzyl)-4-piperidinone. The final step involves the reaction of 1-(4-fluorobenzyl)-4-piperidinone with 3,4-dihydroquinoline in the presence of sodium borohydride to form 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride.
科学的研究の応用
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, PI3K is often overactivated, leading to increased cell proliferation and survival. The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to induce cell death and inhibit tumor growth in various types of cancer, including breast, lung, and prostate cancer.
In inflammation, PI3K plays a crucial role in the activation of immune cells and the production of inflammatory cytokines. The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to reduce inflammation and improve outcomes in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c23-20-9-7-17(8-10-20)16-24-14-11-19(12-15-24)22(26)25-13-3-5-18-4-1-2-6-21(18)25/h1-2,4,6-10,19H,3,5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYENLEXRQMQWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CCN(CC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

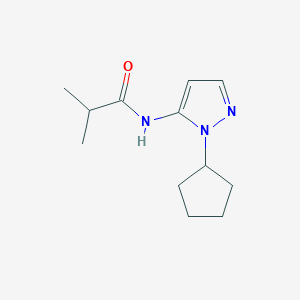

![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
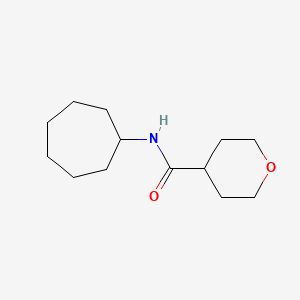
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
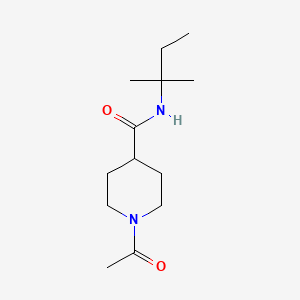
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
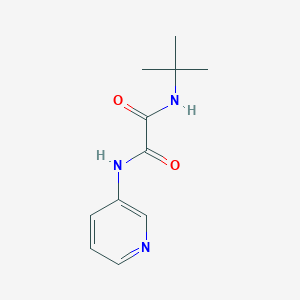
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
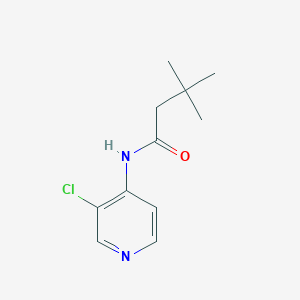
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)